
(-)-Ipratropine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Ipratropine: is a chiral compound that belongs to the class of tropane alkaloids. It is a synthetic derivative of atropine and is commonly used in the medical field for its anticholinergic properties. The compound is known for its ability to block the action of acetylcholine on muscarinic receptors, making it useful in treating various conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ipratropine typically involves the esterification of tropic acid with tropine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the following steps:
Esterification: Tropic acid is reacted with tropine in the presence of sulfuric acid to form the ester.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Ipratropine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced tropane derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced tropane compounds, and substituted tropane esters, each with distinct chemical and pharmacological properties.
Aplicaciones Científicas De Investigación
Management of Chronic Obstructive Pulmonary Disease (COPD)
(-)-Ipratropine is extensively used in the treatment of COPD, a progressive lung disease characterized by airflow obstruction. The drug is commonly administered via inhalation, which allows for localized effects with minimal systemic absorption. Clinical studies have demonstrated that this compound effectively alleviates symptoms associated with bronchospasm in COPD patients, improving pulmonary function and quality of life .
Asthma Treatment
In asthma management, this compound is often used in combination with beta-agonists to enhance bronchodilation. A comparative study showed that inhaling this compound followed by a beta-agonist resulted in a significantly greater and longer-lasting bronchodilator effect compared to either agent alone . This combination therapy is particularly beneficial during acute exacerbations of asthma.
Treatment of Rhinorrhea
This compound has also been indicated for treating rhinorrhea associated with allergic rhinitis and the common cold. It provides symptomatic relief by reducing nasal secretions without affecting nasal congestion . This application is especially relevant for patients who experience excessive nasal discharge.
Pharmacological Properties
Property | Details |
---|---|
Mechanism of Action | Antagonist of muscarinic acetylcholine receptors |
Bioavailability | Low systemic absorption (~2%) |
Half-life | Approximately 1.6 hours |
Route of Elimination | Primarily renal (80-100% unchanged) |
Adverse Effects | Minimal systemic effects; localized irritation possible |
Efficacy in Severe Acute Asthma
A study evaluating the cost-effectiveness of this compound in treating adults with severe acute asthma found that its use led to significant improvements in pulmonary function while being cost-effective . The study highlighted the importance of incorporating this compound into treatment protocols for acute exacerbations.
Combination Therapy Outcomes
Another clinical trial assessed various combinations of this compound with other bronchodilators in allergic asthmatic patients. The results indicated that combinations involving this compound provided superior bronchodilation compared to monotherapy, underscoring its role as an adjunctive treatment option .
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Ipratropine exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs) and blocking the action of acetylcholine. This inhibition prevents the activation of downstream signaling pathways that lead to muscle contraction and secretion. The primary molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, each of which plays a role in different physiological processes.
Pathways Involved: The blockade of muscarinic receptors by this compound leads to the inhibition of G-protein coupled receptor (GPCR) signaling pathways. This results in decreased intracellular calcium levels, reduced muscle contraction, and decreased secretion of mucus in the airways.
Comparación Con Compuestos Similares
Atropine: A racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, used as an anticholinergic agent.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties, used to treat motion sickness and postoperative nausea.
Tiotropium: A long-acting anticholinergic bronchodilator used in the management of COPD.
Uniqueness: (-)-Ipratropine is unique in its selective binding to muscarinic receptors and its specific pharmacokinetic profile. Unlike atropine, which is a racemic mixture, this compound is a single enantiomer, providing more targeted and predictable effects. Its longer duration of action compared to scopolamine and its specific use in respiratory conditions distinguish it from other similar compounds.
Actividad Biológica
(-)-Ipratropine, a derivative of ipratropium bromide, is an anticholinergic agent primarily used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound functions as a muscarinic acetylcholine receptor antagonist , specifically targeting M1, M2, and M3 receptors in the airway smooth muscle. By inhibiting acetylcholine's action, it leads to bronchodilation and reduced bronchial secretions. This mechanism is crucial for alleviating symptoms associated with airway constriction in asthmatic and COPD patients .
Pharmacokinetics
- Absorption : Ipratropine is poorly absorbed systemically, with only 1-2% of the administered dose reaching systemic circulation. This property minimizes systemic side effects while providing localized therapeutic effects in the lungs .
- Distribution : The volume of distribution is approximately 4.6 L/kg, indicating extensive tissue distribution .
- Metabolism : The drug undergoes minimal metabolism, with about 90% excreted unchanged. It is metabolized primarily by cytochrome P-450 enzymes to inactive metabolites .
- Elimination : The half-life of this compound is around 3.5 hours, and it exhibits a duration of action lasting up to 6 hours post-inhalation .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in improving lung function and alleviating symptoms in patients with respiratory diseases.
Case Studies and Clinical Trials
-
COPD Management : A study comparing the effects of formoterol and ipratropium bromide on COPD patients demonstrated that both treatments significantly improved lung function as measured by FEV1 (forced expiratory volume in 1 second) and FVC (forced vital capacity) compared to placebo. However, there was no significant improvement in quality of life scores .
Treatment FEV1 Improvement (%) FVC Improvement (%) Dyspnoea Score Change Placebo N/A N/A N/A Formoterol 41% Significant -0.35 Ipratropium 38% Significant -0.39 - Asthma Treatment : In another trial involving asthmatic patients, this compound produced a statistically significant increase in FEV1 of more than 15% within 5 minutes of inhalation, maintaining this effect for several hours without adverse reactions noted .
- Gender Responsiveness : A study indicated that female COPD patients may exhibit greater responsiveness to bronchodilators like ipratropium compared to males, suggesting potential differences in dosing or treatment strategies based on gender .
Adverse Effects
While this compound is generally well-tolerated, potential side effects include dry mouth, throat irritation, and increased heart rate due to its anticholinergic properties. Serious adverse effects are rare due to its limited systemic absorption .
Propiedades
Key on ui mechanism of action |
Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways. |
---|---|
Número CAS |
141197-27-5 |
Fórmula molecular |
C20H30NO3+ |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1 |
Clave InChI |
OEXHQOGQTVQTAT-PPAWOBCPSA-N |
SMILES isomérico |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Punto de ebullición |
Decomposes at 230 ºC |
Solubilidad |
Freely soluble |
Sinónimos |
8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, [3(S)-(endo,syn)]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.